Lanatoside C Exhibits Significantly Lower Oral Bioavailability Compared to Digoxin and Digitoxin
Lanatoside C demonstrates a markedly lower oral absorption rate than its primary clinical comparator, digoxin, and the long-acting analog, digitoxin. This property makes it a preferential agent for research requiring predictable and limited systemic exposure from oral dosing or serves as a key differentiator for procurement when an orally-inactive or poorly-absorbed cardiac glycoside is required [1].
| Evidence Dimension | Oral Absorption |
|---|---|
| Target Compound Data | 10% |
| Comparator Or Baseline | Digoxin: 80%; Digitoxin: ~100% (entirely absorbed) |
| Quantified Difference | 70-90 percentage points lower oral absorption than digoxin and digitoxin |
| Conditions | Human gastrointestinal tract absorption |
Why This Matters
This data provides a critical, quantified selection criterion for researchers who need a cardiac glycoside with minimal oral bioavailability for specific in vivo study designs or as a control for absorption studies.
- [1] Friend, D. G. (1962). Cardiac Glycosides. New England Journal of Medicine, 266, 300-302. View Source
